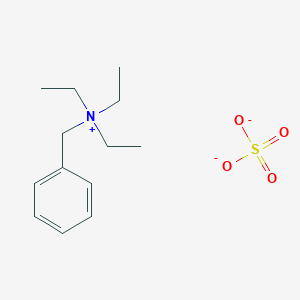

![molecular formula C10H10N2O2 B027132 Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate CAS No. 107407-80-7](/img/structure/B27132.png)

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate

説明

Synthesis Analysis

The synthesis of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate derivatives involves multiple steps, including condensation reactions, cyclization, and functional group transformations. These processes are crucial for introducing different substituents on the pyrrolopyrimidine scaffold, affecting the compound's biological activity and chemical properties.

Molecular Structure Analysis

The molecular structure of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate derivatives is characterized by X-ray diffraction analysis, revealing details about bond lengths, angles, and molecular conformation. The planarity or non-planarity of the molecule, along with the orientation of substituents, plays a significant role in its reactivity and interaction with biological targets.

Chemical Reactions and Properties

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate undergoes various chemical reactions, including nucleophilic additions, electrophilic substitutions, and cyclization reactions. These reactions are essential for synthesizing analogs with potential pharmacological activities.

Physical Properties Analysis

The physical properties of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate, such as solubility, melting point, and crystalline structure, are determined through experimental studies. These properties are influenced by the molecular structure and the presence of functional groups.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are crucial for understanding the compound's behavior in chemical syntheses and biological systems. These properties are often investigated through spectroscopic methods and computational studies.

科学的研究の応用

Anti-inflammatory Activities

- Scientific Field: Pharmacology

- Application Summary: Pyrimidines display a range of pharmacological effects including anti-inflammatory activities . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Anticancer Activity

- Scientific Field: Oncology

- Application Summary: Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: This review emphasizes advances over the last decades in pyrimidine containing hybrids with in vitro anticancer potential and its correlation with the SAR .

Treatment of Disorders Involving Elevated Plasma Blood Glucose

- Scientific Field: Endocrinology

- Application Summary: The compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Neuroprotection and Anti-inflammatory Activity

- Scientific Field: Neurology

- Application Summary: Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Optical Sensors

- Scientific Field: Material Science

- Application Summary: Pyrimidine derivatives, including those structurally related to quinoline compounds, have been used as recognition units for the synthesis of optical sensors.

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.

- Results or Outcomes: The specific results or outcomes were not detailed in the source.

Antibacterial Activity

- Scientific Field: Microbiology

- Application Summary: Pyrimidine derivatives have been shown to have antibacterial activity against a variety of bacterial strains .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: A new series of novel 1,3-thiazolidine pyrimidine derivatives were developed and tested for their antibacterial activity against 14 bacterial strains .

Antibacterial Activity

- Scientific Field: Microbiology

- Application Summary: Pyrimidine derivatives have been shown to have antibacterial activity against a variety of bacterial strains .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: A new series of novel 1,3-thiazolidine pyrimidine derivatives were developed and tested for their antibacterial activity against 14 bacterial strains .

Safety And Hazards

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

特性

IUPAC Name |

ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-6-8-4-3-5-12(8)7-11-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBOVOPFBPEEJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CN2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376956 | |

| Record name | Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | |

CAS RN |

107407-80-7 | |

| Record name | Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

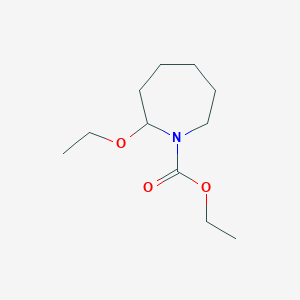

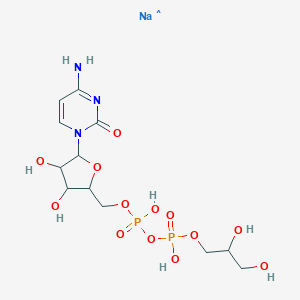

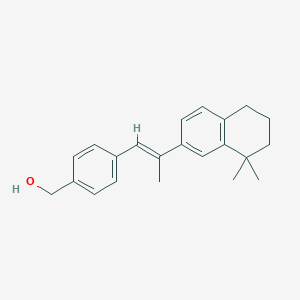

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6'-[Cyclohexyl(methyl)amino]-2'-[4-[2-[4-[[6'-[cyclohexyl(methyl)amino]-3'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]amino]phenyl]propan-2-yl]anilino]-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B27054.png)

![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)